molecular formula C18H22N12O6 B14723868 8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione) CAS No. 6335-98-4

8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)

Cat. No.: B14723868
CAS No.: 6335-98-4
M. Wt: 502.4 g/mol
InChI Key: NRJORFWPGOBMIG-UHFFFAOYSA-N
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Description

8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) is a complex organic compound with the molecular formula C18H22N12O6 This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diylbis(nitrosoimino) bridge

Preparation Methods

The synthesis of 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) involves several steps. One common method includes the reaction of 1,3,7-trimethylxanthine with ethane-1,2-diylbis(nitrosoimino) under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) is unique due to its specific structure and the presence of the ethane-1,2-diylbis(nitrosoimino) bridge. Similar compounds include:

    8,8’-[Ethane-1,2-diylbis(oxy)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has an ethane-1,2-diylbis(oxy) bridge instead of the nitrosoimino bridge.

    8,8’-[Ethane-1,2-diylbis(aminomethyl)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound features an ethane-1,2-diylbis(aminomethyl) bridge.

These similar compounds share some chemical properties but differ in their specific reactivity and applications due to the variations in their bridging groups.

Properties

CAS No.

6335-98-4

Molecular Formula

C18H22N12O6

Molecular Weight

502.4 g/mol

IUPAC Name

N-[2-[nitroso-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl]-N-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)nitrous amide

InChI

InChI=1S/C18H22N12O6/c1-23-9-11(25(3)17(33)27(5)13(9)31)19-15(23)29(21-35)7-8-30(22-36)16-20-12-10(24(16)2)14(32)28(6)18(34)26(12)4/h7-8H2,1-6H3

InChI Key

NRJORFWPGOBMIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCN(C3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N=O)N=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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